molecular formula C17H16ClN3O4 B11116425 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11116425
M. Wt: 361.8 g/mol
InChI Key: BHFPNIFNJBYRGL-DJKKODMXSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl group, a methoxy-substituted phenyl group, and a hydrazino-oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloro-2-methylphenylamine with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base. This intermediate is then reacted with hydrazine hydrate and an appropriate acylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O4/c1-10-8-12(18)6-7-13(10)20-16(23)17(24)21-19-9-11-4-3-5-14(25-2)15(11)22/h3-9,22H,1-2H3,(H,20,23)(H,21,24)/b19-9+

InChI Key

BHFPNIFNJBYRGL-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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